molecular formula C24H22ClNO B594006 JWH 398 2-chloronaphthyl isomer CAS No. 1391054-25-3

JWH 398 2-chloronaphthyl isomer

Cat. No. B594006
M. Wt: 375.896
InChI Key: YNEFOXBSBQBQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 398 2-chloronaphthyl isomer is an analytical reference standard that is structurally similar to known synthetic cannabinoids . This product is intended for research and forensic applications .


Molecular Structure Analysis

The molecular formula of JWH 398 2-chloronaphthyl isomer is C24H22ClNO . It has a formula weight of 375.9 . The InChi Code is InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20 (19-11-6-7-12-22 (19)26)24 (27)23-18-10-5-4-9-17 (18)13-14-21 (23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 .


Physical And Chemical Properties Analysis

JWH 398 2-chloronaphthyl isomer is a crystalline solid . It has a solubility of 1.5 mg/ml in DMSO and 2 mg/ml in Methanol . It has a λmax of 225, 250, 316 nm .

Scientific Research Applications

  • Identification in Seized Drugs : Ultra high performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry are critical for analyzing synthetic cannabinoids, including JWH 398 2-chloronaphthyl isomer. These techniques are valuable in forensic drug analysis for both screening and confirmation (Marginean, Rowe, & Lurie, 2015).

  • Ligand Effects on Isomer Stability : Research shows that ligands significantly influence the stability of isomers. In a study on Au24(SR)20 nanoclusters, it was found that different ligands lead to varying degrees of stability in the isomers (Tang, Ouyang, Tian, & Jiang, 2015).

  • PMR Spectroscopic Study of Isomers : Studies on the configurations and magnitude of spin coupling constants in isomers reveal insights into their characteristics. These studies are crucial in understanding the geometric isomers (Asabe, Takitani, & Tsuzuki, 1975).

  • Differentiation of Synthetic Cannabinoids : Gas chromatography and mass spectrometry techniques are essential for differentiating halogen positional isomers of aromatic compounds, including synthetic cannabinoids related to JWH 398 (Kohyama et al., 2017).

  • Mass Spectrometry Studies : High-performance liquid chromatography coupled with mass spectrometry is crucial for differentiating isomers of synthetic cannabinoids, providing valuable insights into their separation and identification (Chikumoto et al., 2018).

Safety And Hazards

JWH 398 2-chloronaphthyl isomer is not intended for human or veterinary use . It should be handled with appropriate safety measures in a research or forensic setting .

properties

IUPAC Name

(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEFOXBSBQBQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017320
Record name (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 398 2-chloronaphthyl isomer

CAS RN

1391054-25-3
Record name (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
TS Torbet - 2015 - digitalcommons.fiu.edu
The aim of this study was to investigate the utility of direct analysis in real time quadrupole time-of-flight mass spectrometry and gas chromatography quadrupole time-of-flight mass …
Number of citations: 1 digitalcommons.fiu.edu
S Gwak - 2015 - digitalcommons.fiu.edu
In the new era of drug abuse, the proliferation of new psychoactive substances (NPS), commonly referred to as designer drugs or legal highs, has been a global concern. These …
Number of citations: 1 digitalcommons.fiu.edu
CM Burlacu, AC Burlacu, M Praisler, C Paraschiv - Inventions, 2023 - mdpi.com
The aim of this research was to develop and deploy efficient deep convolutional neural network (DCNN) frameworks for detecting and discriminating between various categories of …
Number of citations: 3 www.mdpi.com

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